Specific Scientific Field: Cancer Research
Summary of the Application: Sulindac is a well-known anti-inflammatory agent, sometimes employed as an adjuvant in antitumor therapy . It has been reported to show interesting effects in the prevention of colon carcinogenesis, as shown in human trials, including their potential properties as antiapoptotic agents .
Methods of Application or Experimental Procedures: Sulindac and its methyl ester were transformed into the corresponding sulfoximines to test their antitumor activity . These compounds were fully characterized and then tested against malignant cells of U-87 glioblastoma, MCF-7 human breast cancer, HepG2 human liver hepatocellular carcinoma, CaCo-2 human colon cancer, and HeLa human cervical cancer .
Results or Outcomes: Interesting preliminary results were observed that encourage new investigations in this research theme .
Specific Scientific Field: Breast Cancer Research
Summary of the Application: The nonsteroidal anti-inflammatory drug (NSAID
Specific Scientific Field: Diabetes Research
Summary of the Application: Sulindac, an identified ligand of PPARγ, is widely used in clinic as a non-steroidal anti-inflammatory drug. To explore its potential application for diabetes, a series of sulindac derivatives were designed and synthesized .
Methods of Application or Experimental Procedures: The structure-activity relationship of these sulindac derivatives as PPARγ ligand and their potential anti-diabetic effect were investigated .
Results or Outcomes: The study is still ongoing and the results are yet to be published .
Specific Scientific Field: Rheumatology
Summary of the Application: Sulindac has been used in the treatment of gout .
Specific Scientific Field: Cancer Chemoprevention
Summary of the Application: The cyclooxygenase (COX)-2 enzyme is an important target for cancer chemoprevention .
Methods of Application or Experimental Procedures: For the current pharmacokinetic study, sulindac capsules were prepared to facilitate ample agent supplies for future intervention studies . Encapsulation of the parent compound (sulindac sulfoxide) can be readily accomplished .
Results or Outcomes: Overall, bioavailability appeared to be higher for the capsule compared with the tablet formulation based on test-to-reference pharmacokinetic variable ratios for the parent compound alone .
Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to alleviate pain and inflammation associated with various conditions, including arthritis and acute musculoskeletal disorders. It is classified as a prodrug, meaning it requires metabolic conversion in the body to exert its therapeutic effects. Sulindac is derived from sulfinylindene and is known for its unique mechanism of action, which involves the inhibition of cyclooxygenase enzymes COX-1 and COX-2, leading to decreased synthesis of prostaglandins, the compounds responsible for inflammation and pain .
Sulindac's mechanism of action is similar to other NSAIDs. It is believed to work by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2) which are involved in the production of prostaglandins []. Prostaglandins are signaling molecules that contribute to inflammation and pain. By inhibiting COX enzymes, sulindac reduces prostaglandin production, leading to decreased inflammation and pain perception [].
Sulindac exhibits significant anti-inflammatory and analgesic properties through its action on COX enzymes. By inhibiting these enzymes, Sulindac reduces the production of prostaglandins, thereby alleviating pain and inflammation . Furthermore, research indicates that Sulindac may possess additional anticancer properties, particularly in reducing the growth of polyps in patients with familial adenomatous polyposis .
The pharmacokinetics of Sulindac show that it is approximately 90% bioavailable when administered orally, with a half-life of about 7.8 hours for the parent compound and up to 16.4 hours for its active sulfide metabolite .
Sulindac can be synthesized through various methods, primarily focusing on the condensation reactions involving specific aldehydes and malonates. The most common synthesis pathway includes:
Alternative methods may involve Perkin reactions or catalytic hydrogenation techniques .
Sulindac is primarily used for:
Sulindac exhibits several drug interactions that can affect its efficacy and safety profile:
Several compounds share similarities with Sulindac in terms of structure or mechanism of action. Notable examples include:
Compound | Mechanism | Gastrointestinal Safety | Unique Features |
---|---|---|---|
Sulindac | Nonselective COX inhibitor | Lower incidence compared to others | Prodrug; enterohepatic circulation |
Indomethacin | Nonselective COX inhibitor | Higher incidence | Potent anti-inflammatory |
Naproxen | Nonselective COX inhibitor | Moderate incidence | Longer half-life |
Celecoxib | Selective COX-2 inhibitor | Lower incidence | Designed to minimize GI side effects |
Sulindac's unique profile as a prodrug that undergoes enterohepatic circulation distinguishes it from other NSAIDs, potentially leading to reduced gastrointestinal toxicity while maintaining effective anti-inflammatory action .
Acute Toxic;Irritant;Health Hazard